Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Chlorination: The quinoline core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated quinoline is reacted with 3,4-dimethoxybenzylamine to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound with diverse biological activities.
8-Chloroquinoline: A derivative with potential antimicrobial properties.
Uniqueness
Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
Methyl 8-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 1251617-07-8) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potentials based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C20H19ClN2O5 |
Molecular Weight | 402.8 g/mol |
CAS Number | 1251617-07-8 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of quinoline can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In vitro assays have shown that methyl derivatives can induce apoptosis in these cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study:
In a study evaluating the anticancer effects of related compounds, it was found that certain quinoline derivatives led to a substantial reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM, with IC50 values indicating effective cytotoxicity. The mechanism involved apoptosis induction as evidenced by increased levels of cleaved PARP and caspase-3 .
Antiviral Activity
The compound's structural features suggest potential antiviral properties, particularly against HIV. A related study on 4-hydroxyquinoline derivatives indicated that certain modifications could enhance their efficacy as HIV integrase inhibitors. These compounds demonstrated an EC50 value of 75 µM against HIV, indicating moderate activity .
Molecular Modeling Studies:
Docking studies have suggested that modifications in the benzyl group can improve binding affinity to viral targets, which could be relevant for methyl 8-chloro derivatives. Such insights are crucial for designing more potent antiviral agents .
Antioxidant Activity
Quinoline derivatives are also known for their antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is critical in scavenging free radicals. This activity has been linked to protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinoline core:
- Chloro Group: Enhances lipophilicity and may improve cellular uptake.
- Methoxy Groups: Contribute to antioxidant properties and increase solubility.
- Benzyl Substituent: Modulates binding affinity to biological targets.
Properties
IUPAC Name |
methyl 8-chloro-4-[(3,4-dimethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-14-8-7-11(9-15(14)27-2)10-22-18-12-5-4-6-13(21)17(12)23-19(24)16(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGYRNRYVCMHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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